N-Methylpiperazine-d4

Beschreibung

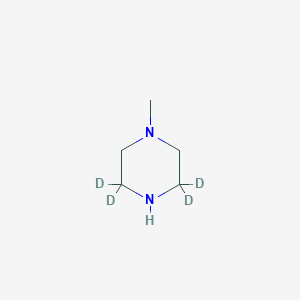

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3,5,5-tetradeuterio-1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOAHINGSUIXLS-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Methylpiperazine-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-Methylpiperazine-d4, a deuterated analog of the versatile organic synthesis building block, N-Methylpiperazine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at its properties, primary applications, and the methodologies for its use in a research context.

Core Concepts: Understanding this compound

This compound is a stable, isotopically labeled form of N-Methylpiperazine where four hydrogen atoms on the piperazine ring have been substituted with deuterium atoms. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. While chemically similar to its non-deuterated counterpart, the increased mass of this compound allows it to be distinguished in a mass spectrometer, serving as an ideal internal standard.

N-Methylpiperazine itself is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2][3][4] It is a key component in the manufacturing of drugs such as sildenafil, clozapine, and trifluoperazine.[3][5]

Primary Use: An Internal Standard in Quantitative Analysis

The predominant application of this compound is as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] In quantitative analysis, an internal standard is a compound of known concentration added to an unknown sample to facilitate the accurate determination of the concentration of another compound, the analyte.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte (N-Methylpiperazine or its derivatives), meaning it behaves similarly during sample preparation, chromatography, and ionization. However, due to its different mass, it can be separately detected by the mass spectrometer. This allows for the correction of variations in sample extraction, injection volume, and instrument response, leading to highly accurate and precise quantification.[8]

Quantitative Data

The following tables summarize the key quantitative data for both N-Methylpiperazine and its deuterated analog, this compound.

Table 1: Physical and Chemical Properties of N-Methylpiperazine

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂N₂ | [9][10] |

| Molecular Weight | 100.16 g/mol | [1][9][10][11] |

| Melting Point | -6 °C | [1][9] |

| Boiling Point | 138 °C | [1][4][9] |

| Density | 0.903 g/cm³ | [1][4][9] |

| Flash Point | 42 °C | [1][4][9] |

| CAS Number | 109-01-3 | [9][10] |

Table 2: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅D₄H₈N₂ | [12] |

| Molecular Weight | 104.19 g/mol | [13] |

| Isotopic Enrichment | ≥98 atom % D | [12] |

| CAS Number | 343864-02-8 | [12][13] |

Experimental Protocols

While specific experimental conditions will vary depending on the analyte and the matrix, a general protocol for the use of this compound as an internal standard in an LC-MS/MS workflow is outlined below.

Objective: To accurately quantify an analyte (e.g., a drug molecule containing the N-Methylpiperazine moiety) in a complex matrix (e.g., plasma, urine) using this compound as an internal standard.

Materials:

-

Analyte of interest

-

This compound (internal standard)

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Formic acid or other modifiers for mobile phase

-

Biological matrix (e.g., plasma)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the analyte and this compound in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.

-

Add a constant, known concentration of the this compound internal standard solution to each calibration standard and to the unknown samples.

-

-

Sample Preparation (Extraction):

-

Perform a protein precipitation, LLE, or SPE to extract the analyte and internal standard from the biological matrix and remove interfering substances.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate liquid chromatography column (e.g., C18).

-

Develop a gradient elution method to achieve chromatographic separation of the analyte and internal standard from other matrix components.

-

Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of both the analyte and this compound. This is typically done in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.

-

Visualizations

The following diagrams illustrate the synthesis of N-Methylpiperazine and the experimental workflow for its use as an internal standard.

Caption: Synthesis of N-Methylpiperazine.

Caption: Use of this compound in LC-MS/MS.

References

- 1. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]

- 2. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

- 5. sanjaychemindia.com [sanjaychemindia.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. lcms.cz [lcms.cz]

- 9. manavchem.com [manavchem.com]

- 10. Piperazine, 1-methyl- [webbook.nist.gov]

- 11. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Methylpiperazine-3,3,5,5-d4 | LGC Standards [lgcstandards.com]

- 13. cdnisotopes.com [cdnisotopes.com]

N-Methylpiperazine-d4 chemical structure and properties

An In-depth Technical Guide to N-Methylpiperazine-d4

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of N-methylpiperazine. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's chemical structure, physicochemical properties, relevant experimental protocols, and applications.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of N-Methylpiperazine, a heterocyclic organic compound. The deuterated form, specifically N-Methylpiperazine-3,3,5,5-d4, is valuable as an internal standard in quantitative analysis by mass spectrometry and for studying reaction mechanisms. The deuterium labeling at the 3 and 5 positions provides a distinct mass difference from the unlabeled compound without significantly altering its chemical reactivity.

Chemical Structure

The structure consists of a piperazine ring with a methyl group attached to one nitrogen atom and four deuterium atoms replacing hydrogen atoms on the carbons adjacent to the secondary amine.

Caption: Chemical Structure of N-Methylpiperazine-3,3,5,5-d4.

Physicochemical Properties

The properties of this compound are summarized below, with data for the unlabeled analog provided for comparison.

| Property | N-Methylpiperazine-3,3,5,5-d4 | N-Methylpiperazine (Unlabeled) |

| CAS Number | 343864-02-8[1][2] | 109-01-3[1][2][3][4] |

| Molecular Formula | C₅D₄H₈N₂[1] | C₅H₁₂N₂[3][4][5][6] |

| Molecular Weight | 104.1868 g/mol [1] | 100.165 g/mol [4] |

| Accurate Mass | 104.1252[1] | 100.1622 g/mol [7] |

| Appearance | Clear, colorless liquid[5][8] | Clear, colorless to yellow liquid[5][9] |

| Melting Point | - | -6 °C[4][9] |

| Boiling Point | - | 138 °C[4][5][9] |

| Density | - | 0.903 g/mL at 25°C[5][9] |

| Flash Point | - | 42 °C[3][5][9] |

| Solubility | - | Miscible in water, ethanol, ether[3][5][9] |

| Isotopic Purity | ≥ 98 atom % D[1][2] | - |

| Chemical Purity | ≥ 98%[1] | - |

Synthesis and Experimental Protocols

The synthesis of N-methylpiperazine is well-established and can be adapted for its deuterated analogs. Common methods involve the methylation of piperazine or the reaction of diethanolamine with methylamine.[4][10] A general protocol for the synthesis of N-methylpiperazine via reductive amination of piperazine with formaldehyde is described below. The synthesis of the d4-labeled compound would require a deuterated piperazine starting material.

Illustrative Synthesis Workflow

The following diagram illustrates a common synthetic route for N-methylpiperazine.

Caption: General synthesis workflow for N-methylpiperazine.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of N-methylpiperazine from piperazine and formaldehyde, a method that can be adapted for isotopically labeled versions.[11]

Materials:

-

Piperazine

-

Formaldehyde (37% solution)

-

Methanol (Solvent)

-

Raney Nickel (Catalyst)

-

Hydrogen Gas (H₂)

-

Nitrogen Gas (N₂)

-

High-pressure reactor

Procedure:

-

Condensation: In a suitable high-pressure reactor, dissolve piperazine in methanol. The molar ratio of piperazine to formaldehyde should be approximately 1:0.8 to 1:1.6.[11]

-

Add the formaldehyde solution to the reactor. Stir the mixture at room temperature under normal pressure to facilitate the condensation reaction.[11]

-

Catalyst Addition: After the condensation is complete, add the Raney Nickel catalyst to the reactor. The amount of catalyst should be 4-12% of the mass of the piperazine used.[11]

-

Hydrogenation: Seal the reactor and purge it first with nitrogen and then with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen to 1.0-6.0 MPa.[11]

-

Heat the reactor to a temperature between 70-100 °C while stirring continuously.[11]

-

Maintain these conditions until hydrogen uptake ceases, indicating the completion of the hydrogenation reaction.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Purification: Purify the resulting N-methylpiperazine from the filtrate by fractional distillation. The boiling point of N-methylpiperazine is 138 °C.[4][5][9]

Applications in Research and Drug Development

N-methylpiperazine and its deuterated analog are important intermediates in organic synthesis and the pharmaceutical industry.[8][9]

-

Pharmaceutical Synthesis: The N-methylpiperazine moiety is a key structural component in numerous active pharmaceutical ingredients (APIs).[12] It is used in the synthesis of drugs such as the antipsychotic trifluoperazine, the antibiotic ofloxacin, and the erectile dysfunction medication sildenafil.[4][8][9]

-

Stable Isotope Labeling (SIL): this compound serves as an ideal internal standard for bioanalytical studies using mass spectrometry (e.g., LC-MS/MS). Its near-identical chemical behavior and chromatographic retention time to the unlabeled analyte, combined with its distinct mass, allow for precise quantification in complex biological matrices.

-

Metabolic Studies: Deuterated compounds are used in pharmacokinetic studies to trace the metabolic fate of drugs. By incorporating this compound into a drug candidate, researchers can distinguish the parent drug from its metabolites and from endogenous compounds.

-

Organic Synthesis Reagent: The lithium salt of N-methylpiperazine is used as a reagent for the protection of aryl aldehydes in organic synthesis.[4][13]

Biological Activity Context

While this compound itself is primarily used as a tracer, the piperazine ring it contains is a significant pharmacophore found in many biologically active compounds.[3] Piperazine derivatives exhibit a wide range of biological activities, including acting as antagonists for various neurotransmitter receptors. For example, N-methylpiperazine is a core fragment in drugs targeting monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases.[14] Recently, novel methyl piperazine derivatives have been synthesized and evaluated as potential anticancer agents, showing promising activity against various cancer cell lines.[15]

The diagram below illustrates the logical relationship between N-methylpiperazine as a building block and its role in the development of therapeutic agents.

Caption: Logical flow from chemical intermediate to therapeutic use.

Conclusion

This compound is a valuable tool for the scientific research community, particularly in the fields of pharmaceutical development and analytical chemistry. Its utility as a stable isotope-labeled internal standard ensures accuracy in quantitative assays, while its role as a derivative of a key pharmaceutical building block makes it relevant for metabolic and mechanistic studies. The well-understood chemistry of N-methylpiperazine provides a solid foundation for the synthesis and application of its deuterated isotopologues.

References

- 1. N-Methylpiperazine-3,3,5,5-d4 | LGC Standards [lgcstandards.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. manavchem.com [manavchem.com]

- 4. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 5. N-Methyl piperazine [chembk.com]

- 6. N Methyl Piperazine | CAS NO 109-01-3 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 7. Piperazine, 1-methyl- [webbook.nist.gov]

- 8. sanjaychemindia.com [sanjaychemindia.com]

- 9. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]

- 10. US4845218A - Preparation of n-methylpiperazine - Google Patents [patents.google.com]

- 11. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to N-Methylpiperazine-d4: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Methylpiperazine-d4, a deuterated analog of N-Methylpiperazine. This document details its chemical and physical properties, highlights its application as an internal standard in analytical methods, and provides a relevant metabolic pathway for drugs containing the N-Methylpiperazine moiety.

Core Physicochemical and Isotopic Data

N-Methylpiperazine and its deuterated isotopologues are important reagents and building blocks in organic synthesis and pharmaceutical development.[1][2] The incorporation of deuterium atoms provides a valuable tool for researchers, particularly in mass spectrometry-based quantitative analysis. Below is a summary of key data for N-Methylpiperazine and its various deuterated forms.

Table 1: CAS Numbers and Molecular Weights of N-Methylpiperazine and its Deuterated Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | 100.16 |

| N-Methylpiperazine-d3 | 1093380-08-5 | C₅H₉D₃N₂ | 103.18 |

| This compound | 343864-02-8 | C₅H₈D₄N₂ | 104.19 [3] |

| N-Methylpiperazine-d8 | 917358-65-7 | C₅H₄D₈N₂ | 108.21 |

Table 2: Physical and Chemical Properties

| Property | N-Methylpiperazine | N-Methylpiperazine-d8 |

| Physical State | Clear, colorless liquid | Liquid |

| Boiling Point | 138 °C | 138 °C |

| Density | 0.903 g/mL at 25 °C | 0.974 g/mL at 25 °C |

| Purity (Typical) | >99% | 98 atom % D, 98% (CP) |

| Refractive Index | n20/D 1.466 | Not available |

| Melting Point | -6 °C | Not available |

| Flash Point | 42 °C | 39 °C |

Application in Analytical Chemistry: An Experimental Protocol

Deuterated compounds like this compound are frequently used as internal standards in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the non-deuterated analyte allows for accurate quantification by correcting for variations in sample preparation and instrument response.

An example of such an application is the determination of 1-methyl-4-nitrosopiperazine (MNP), a potential impurity in the drug rifampicin.[4][5][6]

Experimental Protocol: Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin using MNP-d4 as an Internal Standard

Objective: To quantify the amount of MNP in a rifampicin drug substance by LC-MS/MS using MNP-d4 as an internal standard.

Materials and Reagents:

-

Rifampicin drug substance (sample)

-

1-Methyl-4-nitrosopiperazine (MNP) reference standard

-

1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) internal standard

-

Methanol (HPLC grade)

-

Deionized water

-

Ammonium formate

-

Ammonia water

Instrumentation:

-

Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., Poroshell 120 Phenyl Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm)

-

Vortex mixer

-

Ultrasonicator

-

Centrifuge

Procedure:

-

Standard and Internal Standard Preparation:

-

Prepare a stock solution of MNP reference standard in methanol.

-

Prepare a stock solution of MNP-d4 internal standard in methanol. From this, prepare a working internal standard solution at a concentration of 200 ng/mL in methanol.[5]

-

-

Sample Preparation:

-

Accurately weigh approximately 0.1 g of the rifampicin sample into a 10 mL volumetric flask.

-

Add 1 mL of the MNP-d4 internal standard solution and 7 mL of methanol.

-

Mix thoroughly and sonicate for 10 minutes.

-

Dilute to the mark with methanol.

-

Transfer the solution to a 15 mL centrifuge tube and centrifuge at 3000 ×g for 5 minutes.

-

Filter the supernatant through a 0.22 µm membrane filter to obtain the final sample solution.

-

-

LC-MS/MS Analysis:

-

Mobile Phase A: 10 mM ammonium formate in water, adjusted to pH 9.0 with ammonia water.

-

Mobile Phase B: Methanol.

-

Inject the prepared sample and standard solutions onto the LC-MS/MS system.

-

Use a suitable gradient elution program to separate MNP and MNP-d4.

-

Monitor the appropriate precursor-to-product ion transitions for both MNP and MNP-d4 in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of MNP to the peak area of MNP-d4 against the concentration of the MNP standards.

-

Determine the concentration of MNP in the sample by interpolating the peak area ratio from the calibration curve.

-

Metabolic Pathways of N-Methylpiperazine-Containing Pharmaceuticals

N-Methylpiperazine is a key structural motif in numerous pharmaceutical agents, including the antihistamines cyclizine and meclizine, and the erectile dysfunction drug sildenafil.[1][2] The metabolism of these drugs is of significant interest in drug development and clinical pharmacology. The N-methylpiperazine moiety is often a site of metabolic transformation.

The primary route of metabolism for many N-methylpiperazine-containing drugs is N-demethylation, which is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[7][8][9][10][11] Specifically, CYP2D6 has been identified as a major enzyme involved in the metabolism of cyclizine and meclizine.[7][8][9][10][11] The resulting metabolite, norcyclizine in the case of cyclizine, is generally inactive or has significantly reduced pharmacological activity.[12]

Below is a generalized diagram illustrating the metabolic N-demethylation of a drug containing the N-Methylpiperazine moiety.

Synthesis and Logical Workflow

N-Methylpiperazine and its deuterated analogs are crucial in the synthesis of various pharmaceuticals. For instance, sildenafil is synthesized by coupling a pyrazole derivative with a benzenesulfonyl chloride derivative, which is in turn prepared using N-methylpiperazine.[13][14] The use of this compound in this synthesis would result in deuterated sildenafil, a valuable tool for pharmacokinetic and metabolic studies.

The following diagram illustrates a generalized workflow for a pharmacokinetic study using a deuterated internal standard.

This guide provides essential information for researchers and professionals working with this compound. Its utility as an internal standard is a key application, and understanding the metabolic pathways of related compounds is crucial for drug development. The provided data and protocols serve as a valuable resource for laboratory work and further research.

References

- 1. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 2. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]

- 3. N-Methylpiperazine-3,3,5,5-d4 | LGC Standards [lgcstandards.com]

- 4. mdpi.com [mdpi.com]

- 5. fda.gov.tw [fda.gov.tw]

- 6. hsa.gov.sg [hsa.gov.sg]

- 7. The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Meclizine metabolism and pharmacokinetics: formulation on its absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. medicines.org.uk [medicines.org.uk]

- 13. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Deuterated N-Methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for various deuterated isotopologues of N-Methylpiperazine, a crucial building block in the development of numerous pharmaceutical compounds. The incorporation of deuterium can significantly alter the metabolic fate and pharmacokinetic profile of drug candidates, making deuterated N-Methylpiperazine a valuable tool in drug discovery and development. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and comparative data to assist researchers in the selection and implementation of appropriate deuteration methods.

Introduction to Deuterated N-Methylpiperazine

N-Methylpiperazine is a heterocyclic organic compound widely used in the synthesis of a variety of pharmaceuticals, including antipsychotics, antihistamines, and erectile dysfunction medications.[1][2] The selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can lead to the so-called "kinetic isotope effect." This effect can slow down the metabolic breakdown of a drug by strengthening the chemical bonds targeted by metabolic enzymes. Consequently, deuterated compounds may exhibit improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.

This guide focuses on the synthesis of N-Methylpiperazine labeled with deuterium at the methyl group (d3), on the piperazine ring (d4 and d8), and potentially in other positions.

Synthesis Pathways

Several strategies can be employed for the synthesis of deuterated N-Methylpiperazine. The choice of method depends on the desired isotopic distribution and the availability of deuterated starting materials. The primary approaches include:

-

Direct Alkylation using a Deuterated Alkylating Agent: This is a straightforward method for introducing a deuterated methyl group.

-

Reductive Amination with a Deuterated Reducing Agent or Aldehyde: This versatile method can be used to introduce deuterium at various positions.

-

Catalytic Hydrogen Isotope Exchange: This method can be used to exchange protons on the piperazine ring with deuterium from a deuterium source.

-

Synthesis from Deuterated Precursors: Building the N-methylpiperazine molecule from smaller, already deuterated fragments.

The following sections provide detailed experimental protocols for the synthesis of specific isotopologues of N-Methylpiperazine.

Synthesis of N-Methyl-d3-piperazine

This pathway describes the synthesis of N-Methylpiperazine with three deuterium atoms on the methyl group.

Experimental Protocol: Alkylation of Piperazine with d3-Iodomethane[3]

This method involves the direct methylation of piperazine using a deuterated methylating agent.

Materials:

-

Piperazine

-

Piperazine dihydrochloride

-

Ethanol

-

Deuterium oxide (D₂O)

-

d₃-Iodomethane (CD₃I)

-

2N Sodium hydroxide (NaOH)

Procedure:

-

A mixture of piperazine (10.0 g, 116.1 mmol) and piperazine dihydrochloride (18.45 g, 116 mmol) is prepared in a solvent mixture of ethanol and deuterium oxide (5:1, 60 mL).

-

The mixture is heated at reflux for approximately 1 hour.

-

The reaction mixture is then cooled to about 0°C in an ice bath.

-

d₃-Iodomethane (8.85 mL, 92.9 mmol) is added dropwise to the cooled mixture.

-

The reaction is stirred at ambient temperature for about 90 minutes.

-

After stirring, the mixture is cooled again to about 0°C and basified to a pH of approximately 9.0 with a 2N sodium hydroxide solution.

-

A standard extractive work-up is performed to isolate the crude product.

-

The crude residue is purified by distillation at 120-130°C to yield N-Methyl-d3-piperazine as a colorless liquid.

Quantitative Data:

| Metric | Value | Reference |

| Yield | 58.3% | [3] |

| Isotopic Purity | Not specified | |

| Analytical Data | ¹H NMR (400 MHz, CDCl₃) δ 2.69-2.71 (m, 4H), 3.17-3.19 (m, 4H); IR (film) υ 3387, 3282, 2934, 2808, 2744, 2675, 2224, 2178, 2034, 1660, 1553, 1451, 1272, 1164, 836, 748 cm⁻¹; MS 104 (M+1) | [3] |

Diagram of Synthesis Pathway:

Caption: Synthesis of N-Methyl-d3-piperazine via direct alkylation.

Proposed Synthesis of N-Methylpiperazine-d4

This section outlines a proposed pathway for the synthesis of N-Methylpiperazine deuterated at the 2,2,6,6-positions of the piperazine ring. This proposed method is based on the synthesis of deuterated fluphenazine, which involves the reduction of an imide precursor.[2][4]

Proposed Experimental Protocol: Reduction of a Piperazinedione Precursor

This multi-step synthesis would first involve the creation of a deuterated piperazine-2,6-dione, followed by reduction and N-methylation.

Step 1: Synthesis of Deuterated Piperazine-2,6-dione

This step would likely involve the cyclization of a deuterated iminodiacetic acid derivative.

Step 2: Reduction of Deuterated Piperazine-2,6-dione

The deuterated piperazine-2,6-dione would then be reduced to deuterated piperazine.

Materials:

-

Deuterated Piperazine-2,6-dione

-

Lithium aluminum deuteride (LiAlD₄) or another suitable reducing agent

-

Anhydrous solvent (e.g., THF)

Procedure:

-

A solution of deuterated piperazine-2,6-dione in an anhydrous solvent would be prepared.

-

The solution would be cooled, and lithium aluminum deuteride would be added portion-wise.

-

The reaction would be stirred at an appropriate temperature and for a sufficient duration to ensure complete reduction.

-

The reaction would be carefully quenched, and the product, deuterated piperazine, would be isolated.

Step 3: N-Methylation of Deuterated Piperazine

The resulting deuterated piperazine would then be methylated.

Materials:

-

Deuterated Piperazine

-

Formaldehyde

-

Formic acid (Eschweiler-Clarke reaction) or another methylating agent

Procedure:

-

Deuterated piperazine would be reacted with formaldehyde and formic acid.

-

The reaction mixture would be heated to drive the reaction to completion.

-

The product, this compound, would be isolated and purified.

Quantitative Data (Anticipated):

| Metric | Anticipated Value |

| Yield | Moderate to good |

| Isotopic Purity | >95% D incorporation |

| Analytical Data | To be determined by NMR and MS |

Diagram of Proposed Workflow:

Caption: Proposed synthesis of this compound.

Proposed Synthesis of N-Methylpiperazine-d8

This section proposes a synthetic route to N-Methylpiperazine with all eight hydrogen atoms on the piperazine ring replaced by deuterium. This method is based on adapting known industrial synthesis methods for non-deuterated N-Methylpiperazine by using deuterated starting materials. A known industrial synthesis of N-Methylpiperazine involves the reaction of diethanolamine with methylamine.[2]

Proposed Experimental Protocol: Cyclization of Deuterated Diethanolamine with Methylamine

This approach leverages a known industrial process and adapts it for deuterium labeling.

Materials:

-

Diethanolamine-d8

-

Methylamine

-

Catalyst (e.g., copper-containing catalyst)[5]

-

Hydrogen gas

Procedure:

-

Deuterated diethanolamine (diethanolamine-d8) and methylamine would be reacted at an elevated temperature (e.g., 180-230°C) and superatmospheric pressure (e.g., 50-300 bar) in the presence of hydrogen and a suitable metal-containing catalyst.[5]

-

The reaction would be carried out in a high-pressure reactor.

-

After the reaction, the mixture would be cooled, and the product would be separated from the catalyst and unreacted starting materials.

-

Purification by distillation would yield N-Methylpiperazine-d8.

Quantitative Data (Anticipated):

| Metric | Anticipated Value |

| Yield | Potentially high, based on industrial processes[5] |

| Isotopic Purity | Dependent on the isotopic purity of the diethanolamine-d8 starting material. Commercially available N-Methylpiperazine-d8 has an isotopic purity of 98 atom % D. |

| Analytical Data | To be determined by NMR and MS |

Diagram of Proposed Logical Relationship:

Caption: Adaptation of industrial synthesis for deuterated product.

Summary of Synthesis Pathways

| Product | Method | Key Reagents | Reported/Anticipated Yield | Key Advantages |

| N-Methyl-d3-piperazine | Direct Alkylation | Piperazine, d3-Iodomethane | 58.3%[3] | Straightforward, single-step reaction. |

| This compound | Reduction of Piperazinedione | Deuterated Piperazine-2,6-dione, LiAlD₄, Formaldehyde, Formic Acid | Moderate to good (Anticipated) | Allows for specific labeling on the piperazine ring. |

| N-Methylpiperazine-d8 | Cyclization | Diethanolamine-d8, Methylamine | High (Anticipated) | Potentially high-yielding based on established industrial processes.[5] |

Conclusion

The synthesis of deuterated N-Methylpiperazine is achievable through several synthetic strategies. The direct alkylation for N-methyl-d3-piperazine is a well-documented and efficient method. For the synthesis of ring-deuterated analogues such as this compound and -d8, adaptation of known synthetic routes for similar deuterated heterocycles or non-deuterated N-methylpiperazine using deuterated starting materials presents plausible and promising pathways. The detailed protocols and comparative data provided in this guide are intended to facilitate the selection of the most suitable synthetic route for the specific needs of the research or drug development program. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a well-equipped laboratory.

References

- 1. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]

- 2. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-METHYL-D3-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 5. US4845218A - Preparation of n-methylpiperazine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Differences Between N-Methylpiperazine and N-Methylpiperazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and analytical methodologies of N-Methylpiperazine and its deuterated analog, N-Methylpiperazine-d4. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development, analytical chemistry, and organic synthesis, highlighting the critical role of isotopic labeling in modern pharmaceutical research.

Core Physicochemical Properties

The primary distinction between N-Methylpiperazine and this compound lies in the isotopic substitution of four hydrogen atoms with deuterium on the piperazine ring. This substitution results in a notable difference in molecular weight, which is the cornerstone of their differential applications, particularly in mass spectrometry-based quantification. While other physical properties such as boiling point, melting point, and density are not expected to differ significantly, the subtle variations can be of interest in specific high-precision applications.

Table 1: Comparative Physicochemical Data

| Property | N-Methylpiperazine | This compound |

| Molecular Formula | C₅H₁₂N₂ | C₅H₈D₄N₂ |

| Molecular Weight | 100.16 g/mol [1][2] | 104.19 g/mol |

| Appearance | Clear, colorless to pale yellow liquid[1] | Liquid |

| Boiling Point | 138 °C[1][2] | Not empirically reported, expected to be very similar to N-Methylpiperazine. |

| Melting Point | -6 °C[1][2] | Not empirically reported, expected to be very similar to N-Methylpiperazine. |

| Density | 0.903 g/mL at 25 °C | Not empirically reported, expected to be very similar to N-Methylpiperazine. |

| pKa | pKa1: 4.94, pKa2: 9.09 | Not empirically reported, expected to be very similar to N-Methylpiperazine. |

| Solubility | Miscible in water, ethanol, and ether[1] | Expected to have similar miscibility. |

The Significance of Isotopic Labeling: The Kinetic Isotope Effect

The replacement of hydrogen with deuterium, a heavier isotope, can lead to a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed at a slower rate when hydrogen is replaced by deuterium. While a significant primary KIE is not anticipated in many of the applications of N-Methylpiperazine as a building block, the mass difference is fundamental to its use as an internal standard in analytical chemistry.

Experimental Protocols

Synthesis Methodologies

3.1.1. Synthesis of N-Methylpiperazine

A common industrial method for the synthesis of N-Methylpiperazine involves the reaction of piperazine with formaldehyde and hydrogen in the presence of a catalyst.

-

Reaction: Piperazine is reacted with formaldehyde in a condensation reaction, followed by hydrogenation.

-

Reagents:

-

Piperazine

-

Formaldehyde (37% solution)

-

Methanol (solvent)

-

Raney Nickel or Palladium on Carbon (catalyst)

-

Hydrogen gas

-

-

Procedure:

-

In a reactor, piperazine is dissolved in methanol.

-

Formaldehyde is added to the solution, and a condensation reaction is carried out at normal pressure.

-

After the condensation is complete, the catalyst (e.g., Raney Nickel) is added to the same reactor.

-

The reactor is purged with nitrogen and then pressurized with hydrogen to 1.0-6.0 MPa.

-

The reaction mixture is heated to 70-100 °C and stirred until the hydrogenation is complete.

-

After cooling, the catalyst is removed by filtration.

-

The filtrate is purified by distillation to recover the methanol and any unreacted piperazine, yielding N-Methylpiperazine.

-

3.1.2. Synthesis of this compound

The synthesis of this compound typically involves the use of a deuterated starting material. A plausible synthetic route would be the reductive amination of a deuterated piperazine precursor.

-

Reaction: Reductive amination of piperazine-d4 with formaldehyde.

-

Reagents:

-

Piperazine-d4

-

Formaldehyde

-

A reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation.

-

A suitable solvent like dichloromethane or methanol.

-

-

Illustrative Procedure (based on common reductive amination protocols):

-

Piperazine-d4 is dissolved in the chosen solvent.

-

Formaldehyde is added to the solution, and the mixture is stirred to form the corresponding iminium ion intermediate.

-

The reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until completion.

-

The reaction is quenched, and the product is extracted.

-

The organic layer is dried and the solvent is evaporated.

-

The crude product is purified by distillation or chromatography to yield this compound.

-

Analytical Methodologies

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of N-Methylpiperazine

GC-MS is a robust technique for the separation and identification of volatile compounds like N-Methylpiperazine.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A capillary column such as an Agilent HP CAM (30.0 m × 0.25 mm, 0.25 μm) is suitable.[3]

-

Carrier Gas: Nitrogen or Helium.

-

Temperature Program:

-

Initial temperature: 70 °C, hold for 3 minutes.

-

Ramp: Increase to 180 °C at a rate of 40 °C/min.

-

Hold: Maintain at 180 °C for 2 minutes.[3]

-

-

Detector: A Flame Ionization Detector (FID)[3] or a mass spectrometer for identification.

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of N-Methylpiperazine using this compound as an Internal Standard

LC-MS/MS is a highly sensitive and selective method for quantifying analytes in complex matrices, making it ideal for pharmaceutical and clinical applications. The use of a deuterated internal standard like this compound is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A reverse-phase column such as an InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 μm particle size) can be used.

-

Mobile Phase:

-

A: Water with a buffer (e.g., 5 mM ammonium formate, pH 8.0).

-

B: Methanol.

-

-

Gradient Elution: A suitable gradient program is employed to separate the analyte from other matrix components.

-

Internal Standard: this compound is added to all samples, calibration standards, and quality controls at a fixed concentration.

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for N-Methylpiperazine: The precursor ion (m/z) is selected and fragmented, and a specific product ion (m/z) is monitored.

-

MRM Transition for this compound: A corresponding transition is monitored for the internal standard.

-

-

-

Quantification: The concentration of N-Methylpiperazine in a sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Synthesis Pathway of N-Methylpiperazine

Caption: Synthesis of N-Methylpiperazine via condensation and hydrogenation.

Analytical Workflow for Quantification using a Deuterated Internal Standard

Caption: LC-MS/MS quantification workflow with an internal standard.

Logical Relationship of Isotopic Labeling

Caption: Impact of isotopic labeling on analytical applications.

References

A Technical Guide to High-Purity N-Methylpiperazine-d4 for Research Applications

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of commercially available high-purity N-Methylpiperazine-d4 (NMP-d4), an isotopically labeled compound crucial for advanced analytical studies. It details supplier specifications, essential experimental protocols for its use as an internal standard, and visual workflows to guide researchers in its application.

Commercial Supplier Specifications

This compound is a deuterated analog of N-Methylpiperazine, widely used as an internal standard in quantitative mass spectrometry assays for pharmacokinetic and drug metabolism studies.[1] The quality and purity of the labeled compound are paramount for generating accurate and reproducible data. Several specialized chemical suppliers offer high-purity grades of NMP-d4. The following table summarizes the specifications from prominent vendors.

| Supplier | Product Number | Isotopic Purity (Atom % D) | Chemical Purity | CAS Number | Notes |

| CDN Isotopes | D-5877 | ≥ 98%[2] | Not specified, requires re-analysis after three years[2] | 343864-02-8[2] | Sold in neat form. Labeled as corrosive and flammable.[2] |

| LGC Standards | CDN-D-5877 | 98%[3][4] | ≥ 98%[3][4] | 343864-02-8[4] | Labeled at the 3,3,5,5 positions.[3][5] |

| Alfa Chemistry | 343864-02-8 | Not Specified | ≥ 98%[6] | 343864-02-8[6] | For research use.[6] |

| MedChemExpress | HY-137139S | Not Specified | Not Specified | 343864-02-8 | Deuterium labeled N-Methylpiperazine.[1][7] |

Note: Purity and specifications are subject to batch-to-batch variability. Always refer to the supplier's Certificate of Analysis (CoA) for the most accurate information.[8][9][10][11][12]

Experimental Protocols

The primary application of NMP-d4 is as an internal standard (IS) in bioanalytical methods, particularly LC-MS/MS, to correct for analyte loss during sample preparation and instrumental variability.

Objective: To prepare accurate and stable stock solutions of NMP-d4 for use as an internal standard.

Materials:

-

This compound (neat)

-

Methanol or Acetonitrile (LC-MS grade)

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

Amber glass vials for storage

Methodology:

-

Stock Solution (1 mg/mL):

-

Allow the NMP-d4 vial to equilibrate to room temperature before opening.

-

Accurately weigh approximately 10 mg of neat NMP-d4 into a tared weigh boat.

-

Transfer the weighed compound into a 10 mL Class A volumetric flask.

-

Rinse the weigh boat with the diluent (e.g., Methanol) and add to the flask to ensure a quantitative transfer.

-

Add diluent to the flask, vortexing to dissolve the compound completely.

-

Bring the final volume to the 10 mL mark with the diluent. Mix thoroughly by inversion.

-

Transfer the stock solution to a labeled amber glass vial and store at -20°C.

-

-

Working Solution (10 µg/mL):

-

Perform a serial dilution from the 1 mg/mL stock solution.

-

Pipette 100 µL of the stock solution into a 10 mL volumetric flask.

-

Dilute to the 10 mL mark with the appropriate solvent (typically matching the initial mobile phase conditions, e.g., 50:50 Acetonitrile:Water).

-

This working solution is now ready to be used for spiking into calibration standards, quality controls, and unknown samples.

-

Objective: To extract a target analyte from a biological matrix (e.g., plasma) using NMP-d4 as an internal standard.

Materials:

-

Human plasma samples (blank, standards, QCs, unknowns)

-

NMP-d4 working solution (10 µg/mL)

-

Analyte working solution (for standards and QCs)

-

Acetonitrile containing 0.1% formic acid (Precipitation Solvent)

-

Microcentrifuge tubes (1.5 mL)

-

Microcentrifuge

-

HPLC vials with inserts

Methodology:

-

Sample Aliquoting: Pipette 100 µL of plasma (blank, standard, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the NMP-d4 working solution to every tube except for the blank matrix sample.

-

Analyte Spiking: For calibration standards and QCs, add the appropriate volume of the analyte working solution. For unknown samples, add 10 µL of the diluent.

-

Protein Precipitation: Add 300 µL of ice-cold Acetonitrile with 0.1% formic acid to each tube.

-

Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into an HPLC vial with an insert, avoiding disturbance of the protein pellet.

-

Analysis: The samples are now ready for injection into the LC-MS/MS system.

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key decision-making processes, experimental workflows, and the biochemical context relevant to NMP-d4 applications.

Caption: Logical workflow for selecting a commercial supplier of NMP-d4.

Caption: Experimental workflow for bioanalytical sample preparation using NMP-d4.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. N-Methylpiperazine-3,3,5,5-d4 | LGC Standards [lgcstandards.com]

- 4. N-Methylpiperazine-3,3,5,5-d4 | LGC Standards [lgcstandards.com]

- 5. N-Methylpiperazine-3,3,5,5-d4 | LGC Standards [lgcstandards.com]

- 6. guidechem.com [guidechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. N-Methyl Piperazine 99% Dealer and Distributor | N-Methyl Piperazine 99% Supplier | N-Methyl Piperazine 99% Stockist | N-Methyl Piperazine 99% Importers [multichemindia.com]

- 10. N-METHYL PIPERAZINE For Synthesis | Laboratory chemicals manufacturer, Lab chemical manufacturer, Lab chemical distributors, Laboratory Chemicals, Lab chemical supplier, Laboratory chemical suppliers, Lab chemicals exporter, Alpha Chemika India. [alphachemika.co]

- 11. file.leyan.com [file.leyan.com]

- 12. N-Methylpiperazine | 1-Methyl piperazine, 99% | 109-01-3 | 1-Methyl piperazine, 99% | Ottokemi™ Product [ottokemi.com]

An In-depth Technical Guide on the Safety Data for N-Methylpiperazine-d4

Disclaimer: This document summarizes the available safety data for N-Methylpiperazine. The safety and toxicological properties of N-Methylpiperazine-d4 are expected to be analogous to its non-deuterated counterpart, as isotopic labeling with deuterium does not significantly alter its chemical reactivity in a biological context. This guide is intended for researchers, scientists, and drug development professionals.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-Methylpiperazine-d4, 4-Methylpiperazine-d4 |

| CAS Number | 121641-93-2 (for d4); 109-01-3 (for non-deuterated) |

| Molecular Formula | C₅H₈D₄N₂ |

| Molecular Weight | 104.19 g/mol |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of N-Methylpiperazine.

| Property | Value | Source |

| Physical State | Clear, colorless to light yellow liquid | [1][2] |

| Odor | Amine-like, strong ammonia odor | [1] |

| Melting Point | -6 °C (21 °F; 267 K) | [1][2] |

| Boiling Point | 138 °C (280 °F; 411 K) | [1][2] |

| Flash Point | 39-42 °C (102.2-107.6 °F) | [1][2] |

| Specific Gravity / Density | 0.903 g/mL at 20-25 °C | [1][2] |

| Solubility in Water | Miscible (>200 g/L) | [1][2] |

| log Kow (Octanol/Water Partition Coefficient) | -0.57 | [1] |

| Vapor Density | Not available | |

| Autoignition Temperature | Not available | |

| Refractive Index | 1.4655 | [2] |

Hazard Identification and Classification

N-Methylpiperazine is classified as a hazardous substance. The following diagram and table outline its GHS hazard classifications.

Caption: GHS Hazard Pictograms for N-Methylpiperazine.

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[3][4] |

| Acute Toxicity, Inhalation | Category 2 / 3 | H330/H331: Fatal/Toxic if inhaled.[3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3][4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[4] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[4] |

Toxicological Information

Limited quantitative toxicological data is available. The primary route of exposure and associated health effects are summarized below.

| Metric | Value | Species | Route |

| LD50 | 2830 mg/kg | Rat | Oral |

Routes of Exposure and Health Effects:

-

Inhalation: Toxic if inhaled, can cause respiratory tract irritation.[5]

-

Skin Contact: Causes severe skin burns and can be harmful if absorbed through the skin.[3] May cause an allergic skin reaction.

-

Eye Contact: Causes serious eye damage.

-

Ingestion: Harmful if swallowed.[4] Expected to be a low ingestion hazard under normal industrial handling.[5]

Experimental Protocols: Detailed experimental protocols for the cited toxicological studies are not provided in the publicly available safety data sheets. The LD50 value is typically determined through acute toxicity studies on animal models, following standardized guidelines such as those from the OECD (Organisation for Economic Co-operation and Development).

Handling and Storage

Proper handling and storage procedures are critical to ensure safety.

Handling:

-

Work under a chemical fume hood.

-

Do not breathe mist, vapors, or spray.[6]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Use spark-proof and explosion-proof equipment.[6]

-

Ground/bond container and receiving equipment to prevent static discharge.[3]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep container tightly closed.[3]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6][8]

-

The substance is hygroscopic and moisture-sensitive.[6]

-

Store in a corrosives area.[8]

Exposure Controls and Personal Protection

The following diagram illustrates the recommended personal protective equipment (PPE) when handling N-Methylpiperazine.

Caption: Recommended Personal Protective Equipment (PPE).

Exposure Limits:

-

No specific occupational exposure limit values have been established for N-Methylpiperazine in the provided search results.[8]

Personal Protective Equipment:

-

Eye/Face Protection: Tightly fitting safety goggles are recommended.[1]

-

Skin Protection: Handle with gloves and wear flame-retardant antistatic protective clothing.

-

Respiratory Protection: If ventilation is inadequate, wear a suitable respirator. For firefighting, a self-contained breathing apparatus is necessary.[1]

First Aid Measures

The following workflow outlines the appropriate first aid response in case of exposure.

Caption: First Aid Measures Workflow.

-

General Advice: Consult a physician and show them the safety data sheet. First aiders should protect themselves.

-

If Inhaled: Move the person into fresh air. If breathing stops, apply artificial respiration.

-

In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water or shower.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult an ophthalmologist.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Unsuitable Extinguishing Media: No limitations are specified in some sources, while others advise against using media containing water.[3]

-

Specific Hazards: The substance is a flammable liquid and vapor.[3] Vapors are heavier than air and may form explosive mixtures with air, especially at elevated temperatures. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][8]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[1] Avoid substance contact and do not breathe vapors. Keep away from heat and sources of ignition.

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Absorb with inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[6]

Stability and Reactivity

-

Reactivity: Vapors may form explosive mixtures with air at intense warming.

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to moisture as the product is hygroscopic.[6]

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][8]

-

Hazardous Decomposition Products: In the event of a fire, hazardous combustion gases or vapors may be released, including nitrogen oxides, carbon monoxide, and carbon dioxide.[6][8]

References

- 1. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]

- 2. manavchem.com [manavchem.com]

- 3. lobachemie.com [lobachemie.com]

- 4. sdfine.com [sdfine.com]

- 5. lewisu.edu [lewisu.edu]

- 6. fishersci.com [fishersci.com]

- 7. N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS [mubychem.com]

- 8. fishersci.com [fishersci.com]

Introduction to deuterated internal standards in mass spectrometry

An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Gold Standard of Quantification

In the landscape of quantitative mass spectrometry, particularly within bioanalysis and drug development, the pursuit of the highest degree of accuracy and precision is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for its sensitivity and selectivity, but its reliability hinges on the effective management of analytical variability.[2] Deuterated internal standards are the undisputed gold standard for robust and reliable quantification, providing a level of analytical certainty that is indispensable in modern research and development.[3][4]

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[5][6] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[3][7] This guide provides a comprehensive overview of the core principles, experimental methodologies, and critical applications of deuterated internal standards.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS).[3] By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[2][3] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[3][8] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[9]

Key Advantages:

-

Correction for Matrix Effects : Biological matrices (e.g., plasma, urine) are complex and can cause ion suppression or enhancement, leading to inaccurate results. A co-eluting deuterated standard experiences the same matrix effects as the analyte, allowing for effective normalization.[10][11]

-

Compensation for Extraction Variability : Analyte recovery during sample preparation can be inconsistent. A deuterated standard, added before extraction, experiences the same losses, ensuring the analyte-to-standard ratio remains constant.[11]

-

Normalization of Instrumental Variations : Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.[11]

Key Considerations for Implementation

While powerful, the effective use of deuterated standards requires careful planning:

-

Isotopic Purity and Enrichment : The isotopic purity of the standard is critical. The presence of unlabeled analyte in the standard solution can lead to an overestimation of the analyte's concentration. Isotopic enrichment should ideally be ≥98%.[3]

-

Position of Deuterium Labeling : Deuterium atoms must be placed on chemically stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[3][12] Exchange can compromise the mass difference and the integrity of the analysis.

-

Degree of Deuteration : A mass difference of at least three daltons (Da) is generally recommended to prevent interference from the natural isotopic abundance of the analyte.[6]

-

Co-elution : For optimal correction, the deuterated standard must co-elute with the analyte. While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit slight retention time shifts that should be evaluated during method development.[3][13]

Quantitative Data Presentation

The use of deuterated internal standards demonstrably improves assay performance. The following tables summarize comparative data, highlighting the enhanced precision and accuracy.

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies [4][14][15]

| Parameter | No Internal Standard | Structural Analog IS | Deuterated IS |

| Precision (%CV) | |||

| Intra-day | 15.2 - 22.5% | 7.6 - 9.7% | 2.7 - 5.7% |

| Inter-day | 18.9 - 25.1% | 8.9 - 11.2% | 3.5 - 6.8% |

| Accuracy (% Bias) | |||

| Mean Bias | -20.5% to +18.9% | -3.2% (96.8% of true value) | +0.3% (100.3% of true value) |

This table synthesizes data showing significant improvements in precision (lower %CV) and accuracy (bias closer to zero) when a deuterated internal standard is employed.

Table 2: Performance Metrics in the Analysis of an Immunosuppressant Drug [16]

| Parameter | Requirement | Observed Performance with Deuterated IS |

| Linearity (r²) | > 0.99 | > 0.995 for all analytes |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | Achieved for all analytes |

| Intra-assay Precision (%CV) | < 15% | 2.1 - 7.8% |

| Inter-assay Precision (%CV) | < 15% | 3.4 - 8.9% |

| Accuracy (% Recovery) | 85 - 115% | 92.5 - 108.3% |

This table demonstrates that assays utilizing deuterated internal standards can readily meet and exceed typical regulatory requirements for bioanalytical method validation.

Detailed Experimental Protocols

The successful implementation of deuterated standards relies on meticulous experimental execution. Below are generalized protocols for common bioanalytical workflows.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample, suitable for many small molecule drug analyses.[2][7]

-

Preparation of Solutions :

-

Prepare stock solutions (1 mg/mL) of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).[14]

-

Create a series of working standard solutions by serially diluting the analyte stock solution. These will be used to build the calibration curve.[3]

-

Prepare a working solution of the deuterated internal standard at a concentration that provides a robust signal. This concentration is held constant across all samples.[3]

-

-

Sample Preparation :

-

Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.[17]

-

Add 10-20 µL of the deuterated internal standard working solution to the plasma. Vortex briefly.[7]

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if needed for analyte stability) to precipitate the proteins.[7][17]

-

Vortex the mixture vigorously for 1 minute.[7]

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[7]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[7]

-

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is used to extract the analyte from the biological matrix into an immiscible organic solvent, providing a cleaner sample than protein precipitation.[2]

-

Sample Preparation :

-

To 100 µL of plasma sample, add 10-20 µL of the deuterated internal standard working solution. Vortex briefly.

-

Add a buffering agent if necessary to adjust the pH and ensure the analyte is in a neutral state for efficient extraction.

-

Add 1 mL of an appropriate, immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).[2]

-

-

Extraction :

-

Evaporation and Reconstitution :

-

Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein.[2]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the dried residue in 100 µL of a solvent compatible with the initial mobile phase conditions (e.g., 50:50 methanol:water).[2]

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

-

LC-MS/MS Analysis and Data Processing

-

Liquid Chromatography (LC) Conditions :

-

Column : A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).[17]

-

Mobile Phase : Typically consists of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in methanol or acetonitrile).[1]

-

Gradient : A suitable gradient is developed to ensure the analyte and internal standard co-elute with good peak shape and are resolved from matrix interferences.[3]

-

Flow Rate : Typically 0.3 - 0.5 mL/min.[3]

-

-

Mass Spectrometry (MS) Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), in either positive or negative mode.[3]

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3]

-

MRM Transitions : The optimal precursor ion to product ion transitions for both the analyte and the deuterated standard are determined by infusing pure solutions of each.[3]

-

Instrument Settings : Parameters like collision energy and source temperatures are optimized to maximize signal intensity.[3]

-

-

Data Processing and Quantification :

-

Peak Integration : Integrate the peak areas for the MRM transitions of the analyte and the deuterated internal standard.[3]

-

Response Ratio Calculation : Calculate the ratio of the analyte peak area to the internal standard peak area for every injection.[3][18]

-

Calibration Curve Construction : Plot the response ratio of the calibration standards against their known concentrations. Perform a weighted (e.g., 1/x or 1/x²) linear regression.[3][18]

-

Concentration Determination : Determine the concentration of the analyte in unknown samples by interpolating their response ratios from the calibration curve.[3]

-

Mandatory Visualizations

Diagrams created using the Graphviz DOT language illustrate the core workflows.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: How deuterated standards compensate for analytical variability.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[7] Their ability to perfectly mimic the behavior of the analyte throughout the analytical process makes them superior to all other types of internal standards, particularly when dealing with complex biological matrices.[7][14] While their implementation requires careful planning, synthesis, and validation, the unparalleled benefits in terms of data integrity and confidence in analytical results are critical for decision-making in research and regulated drug development.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. benchchem.com [benchchem.com]

- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. benchchem.com [benchchem.com]

- 15. scispace.com [scispace.com]

- 16. texilajournal.com [texilajournal.com]

- 17. benchchem.com [benchchem.com]

- 18. chromatographyonline.com [chromatographyonline.com]

Solubility Profile of N-Methylpiperazine-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-Methylpiperazine-d4 (N-MP-d4), a deuterated analog of N-Methylpiperazine (N-MP). N-MP is a crucial building block in the synthesis of numerous pharmaceutical compounds. Its deuterated form is of significant interest in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic investigations where kinetic isotope effects can provide valuable insights. Understanding the solubility of N-MP-d4 in various organic solvents is paramount for its effective use in synthesis, formulation, and analytical applications.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, the solubility of its non-deuterated counterpart, N-Methylpiperazine, provides a strong indication of the expected solubility behavior of the deuterated analog. The primary difference between the two compounds is the substitution of four hydrogen atoms with deuterium, which typically has a minimal impact on overall solubility, especially in non-polar and aprotic polar solvents. Significant differences, if any, are more likely to be observed in solvents where hydrogen bonding plays a dominant role.

The following table summarizes the available qualitative and quantitative solubility data for N-Methylpiperazine. It is reasonable to assume that this compound will exhibit similar solubility.

| Solvent | Formula | Type | Solubility of N-Methylpiperazine |

| Water | H₂O | Polar Protic | >200 g/L (highly soluble) |

| Methanol | CH₃OH | Polar Protic | Miscible[1] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[1] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble |

Note: The data presented is for N-Methylpiperazine and should be considered as a close approximation for this compound. Researchers are advised to determine the precise solubility for their specific application and conditions.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid analyte like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm)

-

Volumetric flasks

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add a known volume of the selected organic solvent to a series of vials.

-

To each vial, add an excess amount of this compound. The goal is to have undissolved solute present.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a calibrated GC-FID or HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mol/L, or mg/mL, based on the determined concentration.

-

Visualization of Experimental and Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the application of N-Methylpiperazine in pharmaceutical synthesis.

Caption: Workflow for determining the solubility of this compound.

N-Methylpiperazine is a key intermediate in the synthesis of several widely used pharmaceuticals. The following diagram illustrates a generalized synthetic pathway for Sildenafil, a well-known drug for erectile dysfunction, highlighting the introduction of the N-methylpiperazine moiety.

Caption: Key step in Sildenafil synthesis using N-Methylpiperazine.[2][3]

Similarly, N-Methylpiperazine is integral to the synthesis of Clozapine, an atypical antipsychotic medication. The diagram below outlines a common synthetic route.

Caption: Synthesis of Clozapine incorporating N-Methylpiperazine.[4][5]

References

- 1. N-Methyl piperazine [chembk.com]

- 2. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN111116591A - Method for preparing sildenafil citrate - Google Patents [patents.google.com]

- 4. Clozapine synthesis - chemicalbook [chemicalbook.com]

- 5. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Method Development for Bioanalysis Using N-Methylpiperazine-d4 as an Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction